molecular formula C12H14O5 B074204 3,4,5-Trimethoxycinnamic acid CAS No. 20329-98-0

3,4,5-Trimethoxycinnamic acid

Cat. No. B074204
CAS RN: 20329-98-0
M. Wt: 238.24 g/mol
InChI Key: YTFVRYKNXDADBI-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamic acid (TMCA) is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It is a cinnamic acid substituted by multi-methoxy groups . TMCA is a phenylpropanoid isolated from the roots of Polygala tenuifoliaWILLD, with anti-stress effect, prolonging the sleeping time in animals .


Synthesis Analysis

A simple synthesis of trans-3,4,5-trimethoxycinnamamides involves condensation reaction and coupling reaction .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxycinnamic acid can be represented by the formula (CH3O)3C6H2CH=CHCO2H .


Chemical Reactions Analysis

TMCA is an orally active and potent GABAA/BZ receptor agonist . It exhibits favourable binding affinity to 5-HT2C and 5-HT1A receptor, with IC50 values of 2.5 and 7.6 μM, respectively .


Physical And Chemical Properties Analysis

TMCA has a density of 1.2±0.1 g/cm3, boiling point of 396.4±37.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 63.7±0.3 cm3, and it has 5 H bond acceptors and 1 H bond donor .

Scientific Research Applications

1. Application in Neurobiology

  • Summary of the Application: TMCA and its derivatives have been studied for their anxiolytic (anti-anxiety) effects. The research focused on the effects of these compounds on stress-induced anxiety in mice and rats .
  • Methods of Application: The study used immobilization and electric shock-induced stress in rats to investigate the anxiolytic effects of TMCA derivatives . The effects were measured by the time spent in the open arms of an elevated plus maze, a common measure of anxiety in rodents .
  • Results: The study found that derivatives of TMCA ameliorated anxiety in mice and rats. Stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was restored by two selected derivatives (TMCA#5 and TMCA#9) .

2. Application in Medicinal Chemistry

  • Summary of the Application: TMCA and its derivatives have been synthesized and evaluated as potential antinarcotic agents .
  • Methods of Application: The synthesis of TMCA derivatives involved condensation reaction and coupling reaction . These compounds were then evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .
  • Results: The study found that certain compounds displayed significant inhibitory action of the glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

3. Antioxidant Activity

  • Summary of the Application: TMCA has been found to demonstrate antioxidant activity. It was detected to inhibit lipid peroxidation in rat brain homogenates .
  • Methods of Application: The antioxidant activity of TMCA was evaluated by measuring its ability to inhibit lipid peroxidation in rat brain homogenates .
  • Results: The study found that TMCA has significant antioxidant activity as it was able to inhibit lipid peroxidation .

4. Therapeutic Agent Development

  • Summary of the Application: TMCA ester and amide analogues have been researched for their potential as therapeutic agents. They have shown a broad range of medicinal properties such as antitumor, antiviral, CNS (central nervous system) agents, antimicrobial, anti-inflammatory, and hematologic agents .
  • Methods of Application: Researches on chemical syntheses and modifications of TMCA ester and amide analogues have been carried out . These compounds were then evaluated for their therapeutic potential .
  • Results: Many of the lead compounds derived from TMCA showed promising bioactivity and druggability .

5. Anti-Stress Effects

  • Summary of the Application: TMCA has shown anti-stress effects. It is one of the constituents of Onji (roots of Polygala tenuifolia), an important herb used in oriental medicine for sedative and anxiolytic effects .
  • Methods of Application: The study investigated derivatives of TMCA (dTMCA) for their anxiolytic effects using immobilization and electric shock-induced stress in rats .
  • Results: Derivatives of TMCA ameliorated anxiety in mice and rats revealed by extended period of time spent in the open arms of elevated plus maze .

6. Therapeutic Agent Development

  • Summary of the Application: Owing to the potential of TMCA ester and amide analogues as therapeutic agents, researches on chemical syntheses and modifications have been carried out to drug-like candidates with a broad range of medicinal properties .
  • Methods of Application: Researches on chemical syntheses and modifications of TMCA ester and amide analogues have been carried out .
  • Results: Many of the lead compounds derived from TMCA showed promising bioactivity and druggability .

Safety And Hazards

TMCA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes .

Future Directions

TMCA and its derivatives have shown diverse therapeutically relevant pharmacological functions . They have potential in drug discovery and could be promising agents to prevent neuronal damage associated with rampant stressful conditions .

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
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InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701298647
Record name (E)-3,4,5-Trimethoxycinnamic acid
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Molecular Weight

238.24 g/mol
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Physical Description

Solid
Record name 3,4,5-Trimethoxycinnamic acid
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Product Name

3,4,5-Trimethoxycinnamic acid

CAS RN

20329-98-0, 90-50-6
Record name (E)-3,4,5-Trimethoxycinnamic acid
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Record name 3,4,5-Trimethoxycinnamic acid
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Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
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Record name 3,4,5-trimethoxycinnamic acid
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Record name 3,4,5-TRIMETHOXYCINNAMIC ACID
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Record name 3,4,5-Trimethoxycinnamic acid
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Melting Point

126 - 128 °C
Record name 3,4,5-Trimethoxycinnamic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trimethoxybenzaldehyde (5.0 g, 0.025 mol), malonic acid (5.30 g, 0.050 mol), piperidine (4–8 mL) and acetic acid (25–35 mL) were taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well and placed inside a microwave oven and irradiated for 4–8 minutes in parts. The cooled mixture was poured into ice cold water and then acidified with 5% HCl. The precipitated yellow solid was filtered and recrystallized with aq. ethanol to afford 3,4,5-trimethoxycinnamic acid in 88% yield; mp 127° C. (lit mp 126–128° C.) whose spectral data was found similar to the reported values 1H NMR (CDCl3) δ 7.73 (1H, d, J=16.0 Hz, —CH═CH—COOH), 6.78 (2H, s, H-2 & H-6), 6.38 (1H, d, J=16.0 Hz, CH═CH—COOH), 3.91 (9H, s, 3-OCH3, 4-OCH3 & 5-OCH3); 13C NMR: δ 172.6 (COOH), 153.8 (C-3 and C-5), 147.4 (C-4), 140.8 (CH═CH—COOH), 129.8 (C-1), 116.8 (CH═CH—COOH), 105.8 (C-2 and C-6), 61.4 (4-OCH3), 56.5 (3-OCH3 and 5-OCH3).
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5 g
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5.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
991
Citations
Z Zhao, H Song, J Xie, T Liu, X Zhao, X Chen… - European journal of …, 2019 - Elsevier
TMCA (3,4,5-trimethoxycinnamic acid) ester and amide are privileged structural scaffolds in drug discovery which are widely distributed in natural products and consequently produced …
Number of citations: 39 www.sciencedirect.com
K Kawashima, D Miyako, Y Ishino, T Makino… - Biological and …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Pentobarbital was purchased from Dainippon Pharmaceutical Co., Ltd.(Kyoto). TMCA and CRH were supplied by Wako Pure Chemical …
Number of citations: 74 www.jstage.jst.go.jp
JC Jung, S Moon, D Min, WK Park… - Chemical biology & …, 2013 - Wiley Online Library
A series of 3,4,5‐trimethoxycinnamic acid derivatives was prepared and evaluated for antinarcotic effects on morphine dependence in mice and binding affinities on serotonergic …
Number of citations: 16 onlinelibrary.wiley.com
CY Chen, XD Wei, CR Chen - Journal of pharmacological sciences, 2016 - Elsevier
Polygalae Radix is an important medicinal plant that is widely used in most of Africa. 3,4,5-Trimethoxycinnamic acid (TMCA) is one of the constituents of Polygalae Radix. Until now, the …
Number of citations: 25 www.sciencedirect.com
E Hong, HK Min, H Lim, SM Gu, A Jabborov… - Molecular …, 2023 - Springer
Stress is an overwhelming problem associated with neuronal damage leading to anxiety and depression. The compound 3, 4, 5-trimethoxycinnamic acid (TMCA) has shown anti-stress …
Number of citations: 1 link.springer.com
MI Donnelly, S Dagley - Journal of Bacteriology, 1981 - Am Soc Microbiol
When grown on 3,4,5-trimethoxycinnamic acid, a strain of Pseudomonas putida oxidized this compound and also 3,4,5-trimethoxybenzoic, 3,5-dimethoxy-4-hydroxybenzoic (syringic), …
Number of citations: 30 journals.asm.org
T Meyer, RR Scheline - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of 3,4,5-trimethoxycinnamic acid and some related compounds in the rat has been investigated. 2. The metabolic reactions observed were hydrogenation of the …
Number of citations: 13 www.tandfonline.com
T Meyer, RR Scheline - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of some substituted cinnamic and phenylpropionic acids by mixed cultures of rat caecal micro-organisms has been investigated. The compounds studied were: 3,4,5-…
Number of citations: 12 www.tandfonline.com
CI Lee, JY Han, JT Hong, KW Oh - Archives of pharmacal research, 2013 - Springer
These experiments were performed to investigate whether 3,4,5-trimethoxycinnamic acid (TMCA), one of the constituents derived from Polygalae Radix, enhances pentobarbital-…
Number of citations: 32 link.springer.com
X Cheng, L Yao, T Wang, Y Zhang… - Journal of Chemical & …, 2022 - ACS Publications
Herein, the solubility and thermodynamic characterization solubility of 3,4,5-trimethoxycinnamic acid (TMCA) were studied by a static equilibrium method combined with high-…
Number of citations: 2 pubs.acs.org

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